molecular formula C13H15NO2 B13898150 3-(4-Methoxy-benzyloxy)-cyclobutanecarbonitrile

3-(4-Methoxy-benzyloxy)-cyclobutanecarbonitrile

Cat. No.: B13898150
M. Wt: 217.26 g/mol
InChI Key: ROIMKVVSUPBGHM-UHFFFAOYSA-N
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Description

3-[(4-methoxyphenyl)methoxy]cyclobutane-1-carbonitrile is an organic compound characterized by a cyclobutane ring substituted with a methoxyphenylmethoxy group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methoxyphenyl)methoxy]cyclobutane-1-carbonitrile typically involves the reaction of 4-methoxybenzyl alcohol with cyclobutanone in the presence of a base to form the intermediate 3-[(4-methoxyphenyl)methoxy]cyclobutanone. This intermediate is then subjected to a cyanation reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide, under appropriate conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-[(4-methoxyphenyl)methoxy]cyclobutane-1-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a suitable catalyst.

    Substitution: Common nucleophiles for substitution reactions include halides (e.g., chloride, bromide) and amines.

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 3-[(4-methoxyphenyl)methoxy]cyclobutylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4-methoxyphenyl)methoxy]cyclobutane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    3-[(4-methoxyphenyl)methoxy]cyclobutane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    3-[(4-methoxyphenyl)methoxy]cyclobutane-1-methanol: Similar structure but with a hydroxyl group instead of a nitrile group.

Uniqueness

3-[(4-methoxyphenyl)methoxy]cyclobutane-1-carbonitrile is unique due to the presence of both a methoxyphenylmethoxy group and a nitrile group on the cyclobutane ring

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methoxy]cyclobutane-1-carbonitrile

InChI

InChI=1S/C13H15NO2/c1-15-12-4-2-10(3-5-12)9-16-13-6-11(7-13)8-14/h2-5,11,13H,6-7,9H2,1H3

InChI Key

ROIMKVVSUPBGHM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2CC(C2)C#N

Origin of Product

United States

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